molecular formula C28H53N3O8 B12957014 Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate

Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate

Cat. No.: B12957014
M. Wt: 559.7 g/mol
InChI Key: DJKQVANBCPOPFL-UHFFFAOYSA-N
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Description

Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate (hereafter referred to as DTTA tetra-tert-butyl ester) is a polydentate ligand with a branched structure featuring a central ethylenediamine backbone flanked by four tert-butyl acetate arms. This compound is widely used in coordination chemistry due to its ability to chelate metal ions, particularly lanthanides, via its multiple nitrogen and oxygen donor atoms . Its synthesis typically involves alkylation of ethylenediamine derivatives with tert-butyl bromoacetate under reflux conditions in acetonitrile, facilitated by potassium carbonate and potassium iodide . The tert-butyl ester groups enhance solubility in organic solvents and act as protective groups for carboxylic acids, enabling controlled deprotection for downstream applications .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethylamino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53N3O8/c1-25(2,3)36-21(32)17-30(18-22(33)37-26(4,5)6)15-13-29-14-16-31(19-23(34)38-27(7,8)9)20-24(35)39-28(10,11)12/h29H,13-20H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKQVANBCPOPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCNCCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N3O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate typically involves nucleophilic substitution reactions where diethylenetriamine acts as the nucleophile and tert-butyl haloacetates (commonly tert-butyl chloroacetate or tert-butyl bromoacetate) serve as alkylating agents. The reaction proceeds under basic conditions to facilitate deprotonation of amine groups and promote substitution.

Detailed Synthetic Procedure

Step Reagents & Conditions Description Yield & Notes
1 Diethylenetriamine (2 g, 9.69 mmol), potassium carbonate (6.7 g), acetonitrile (70 mL) The amine and base are dissolved and stirred to create a basic environment Potassium carbonate acts as a base to deprotonate amines, enhancing nucleophilicity
2 Slow addition of tert-butyl chloroacetate (8.32 mL, 58.16 mmol) dissolved in acetonitrile (10 mL) The alkylating agent is added dropwise to control reaction rate and minimize side reactions Slow addition prevents excessive heat and side reactions
3 Stirring for 24 hours at ambient temperature Allows complete reaction and substitution of amine hydrogens with tert-butyl acetate groups Reaction time optimized for maximum conversion
4 Removal of solvent and filtration Concentrates the product and removes inorganic salts Prepares crude product for purification
5 Purification by column chromatography using ethyl ether and hexane (1:10 ratio) Separates the desired tetra-substituted product from impurities Final product isolated with 61% yield

Reaction Mechanism Insights

  • The primary amine groups on diethylenetriamine attack the electrophilic carbon of the tert-butyl haloacetate, displacing the halide ion.
  • Potassium carbonate neutralizes the released acid and maintains a basic medium.
  • The tert-butyl ester groups protect the carboxylate moieties during synthesis, preventing premature hydrolysis.
  • The reaction is typically performed in polar aprotic solvents like acetonitrile to enhance nucleophilicity and solubility of reactants.

Alternative Synthetic Routes

  • Use of tert-butyl bromoacetate instead of chloroacetate as the alkylating agent has been reported, with similar reaction conditions and yields.
  • Variations in solvent systems (e.g., DMF or DMSO) and bases (e.g., sodium carbonate) can be employed depending on scale and desired purity.
  • Post-synthesis, the tert-butyl protecting groups can be removed under acidic conditions if free acid forms are required for further applications.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Starting amine Diethylenetriamine Primary nucleophile
Alkylating agent tert-Butyl chloroacetate or tert-butyl bromoacetate Provides tert-butyl ester protection
Base Potassium carbonate Maintains basic pH, neutralizes acid byproducts
Solvent Acetonitrile Polar aprotic solvent for enhanced nucleophilicity
Temperature Ambient (20–25 °C) Mild conditions to avoid side reactions
Reaction time 24 hours Ensures complete substitution
Purification Column chromatography (ethyl ether/hexane 1:10) Removes impurities, isolates product
Yield ~61% Moderate to good yield for multi-substitution

Research Findings and Optimization Notes

  • The reaction yield and purity are sensitive to the rate of addition of the alkylating agent and the stoichiometry of reagents.
  • Excess tert-butyl haloacetate is used to drive the reaction to completion due to multiple substitution sites.
  • The use of potassium carbonate is preferred over stronger bases to avoid side reactions such as elimination or over-alkylation.
  • The tert-butyl ester groups confer stability to the molecule during synthesis and purification, facilitating handling and storage.
  • Future research directions include exploring catalytic methods to improve yield and reduce reaction time, as well as investigating solvent-free or green chemistry approaches.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. This reaction is critical for generating reactive intermediates in coordination chemistry.

Conditions :

  • Acidic hydrolysis : HCl (6 M) in dioxane/water (1:1), reflux for 12–24 hours .

  • Basic hydrolysis : NaOH (1 M) in THF/water, room temperature for 6 hours .

Characterization :
IR spectroscopy confirms the conversion, with ester carbonyl (ν(CO)) stretching frequencies shifting from ~1737 cm⁻¹ (ester) to ~1700 cm⁻¹ (carboxylic acid) .

Reaction Stageν(CO) (cm⁻¹)Functional Group
Protected (ester)1737tert-butyl ester
Deprotected (acid)1700Carboxylic acid

Metal Chelation

The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Gd³⁺, Fe³⁺) via its nitrogen and oxygen donor atoms .

Mechanism :

  • Coordination involves the central azanediyl nitrogen and acetate oxygen atoms.

  • Applications include MRI contrast agents (Gd³⁺ complexes) and catalytic systems .

Example Reaction :

Compound+GdCl3[Gd(Compound)]3++3Cl\text{Compound} + \text{GdCl}_3 \rightarrow [\text{Gd(Compound)}]^{3+} + 3\text{Cl}^-

Conditions : Aqueous ethanol, pH 7.4, 60°C for 2 hours .

Nucleophilic Substitution

The acetate groups participate in nucleophilic substitution reactions, particularly with alkyl halides or amines.

Reaction with Alkyl Halides :

  • Reagents : Benzyl bromide, K₂CO₃, DMF, 80°C for 8 hours.

  • Product : Benzyl-substituted acetate derivatives.

Reaction with Amines :

  • Reagents : Ethylenediamine, DCC (coupling agent), THF, 0°C to RT .

  • Product : Amide-linked derivatives for further functionalization.

Deprotection and Functionalization

Selective deprotection of tert-butyl esters enables site-specific modifications.

Stepwise Deprotection :

  • Partial hydrolysis using dilute HCl yields mono- or di-acids.

  • Subsequent reactions (e.g., peptide coupling) introduce targeting moieties .

Applications :

  • Synthesis of dendrimers.

  • Functionalization for drug delivery systems.

Amide Bond Formation

The amine groups facilitate amide coupling with carboxylic acids or activated esters.

Conditions :

  • Reagents : HOBt/EDC, DCM, RT for 12 hours .

  • Example : Conjugation with fluorescent dyes (e.g., 1,8-naphthalimide) .

Yield Optimization :

  • Use of coupling reagents improves yields to ~75% compared to traditional methods .

Alkylation Reactions

The ethylene diamine backbone undergoes alkylation with electrophiles.

Example :

  • Reagents : tert-Butyl bromoacetate, K₂CO₃, acetonitrile, reflux for 24 hours .

  • Product : Higher-order branched derivatives for ligand design.

Challenges :

  • Steric hindrance from tert-butyl groups limits reaction efficiency (yields <20% in some cases) .

Table 1: IR Spectral Shifts During Ester Hydrolysis

Compoundν(CO) Ester (cm⁻¹)ν(CO) Acid (cm⁻¹)
Protected Form1737
Deprotected Form1700

Table 2: Reaction Yields for Alkylation

Alkylation AgentSolventTemperatureYield (%)
tert-Butyl bromoacetateAcetonitrileReflux18
Benzyl bromideDMF80°C65

Scientific Research Applications

Applications in Scientific Research

Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate has several notable applications in research:

Metal Ion Chelation

One of the primary applications of this compound is its ability to chelate metal ions. It forms stable complexes with various transition metals, making it useful in:

  • Analytical Chemistry : For the detection and quantification of metal ions in samples.
  • Environmental Chemistry : In the remediation of heavy metal contamination in soils and water bodies.

Biomedical Applications

The chelating properties extend to biomedical applications, including:

  • Radiopharmaceuticals : Used as a chelator for radiometals in imaging and therapeutic agents.
  • Drug Delivery Systems : Its ability to bind with metals can enhance the delivery of therapeutic agents through targeted mechanisms.

Catalysis

This compound serves as a ligand in various catalytic processes:

  • Organic Synthesis : It can facilitate reactions involving metal catalysts by stabilizing reactive intermediates.

Material Science

In material science, this compound is explored for:

  • Polymer Chemistry : As a building block for synthesizing functional polymers that exhibit unique properties due to the presence of multiple functional groups.

Case Study 1: Metal Ion Detection

A study demonstrated the effectiveness of this compound in detecting lead ions in contaminated water samples. The compound formed a stable complex with lead, allowing for sensitive detection using spectrophotometric methods.

Case Study 2: Drug Delivery

Research involving this compound highlighted its potential in drug delivery systems where it was used to encapsulate anticancer drugs. The metal-chelation ability enhanced the solubility and bioavailability of these drugs in physiological conditions.

Mechanism of Action

The mechanism of action of Tetra-tert-butyl 2,2’,2’‘,2’‘’-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, its ability to undergo nucleophilic substitution makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between DTTA tetra-tert-butyl ester and analogous ligands:

Compound Name Central Backbone Substituents Key Applications References
DTTA tetra-tert-butyl ester Azanediylbis(ethane-2,1-diyl) tert-Butyl acetate Lanthanide coordination, MRI contrast agents
Tetra-tert-butyl 2,2′,2″,2′′′-(cyclopentane-1,2-diylbis(azanetriyl))tetraacetate Cyclopentane-1,2-diyl tert-Butyl acetate Fe(III) chelation for NMR relaxation studies
Tetra-tert-butyl 2,2′,2″,2′′′-(cis-cyclohexane-1,2-diylbis(azanetriyl))tetraacetate cis-Cyclohexane-1,2-diyl tert-Butyl acetate Metal complexation with enhanced rigidity
BAPTA tetramethyl ester Ethane-1,2-diylbis(oxy-phenylene) Methyl acetate Calcium ion chelation in biological systems
Ethane-1,2-diaminium 2,2′-[terephthaloylbis(azanediyl)]diacetate Terephthaloyl Free carboxylic acids Coordination polymer precursor

Key Observations

Backbone Rigidity and Chelation Efficiency

  • DTTA tetra-tert-butyl ester and its cyclohexane/cyclopentane analogs share a flexible ethylenediamine-derived backbone, but the cyclic variants (e.g., cyclopentane/cyclohexane) introduce rigidity, which enhances selectivity for specific metal ions .
  • In contrast, BAPTA tetramethyl ester incorporates a phenylene-oxy backbone, optimizing it for high-affinity calcium binding .

Substituent Effects

  • The tert-butyl groups in DTTA derivatives improve organic-phase solubility and stabilize intermediates during synthesis, whereas methyl esters (as in BAPTA) are smaller and more labile, favoring hydrolysis in aqueous environments .
  • Free carboxylic acid derivatives (e.g., terephthaloyl-based compounds) exhibit stronger metal-binding affinity but require deprotection steps for practical use .

Applications

  • DTTA derivatives are prominent in lanthanide coordination for luminescent probes and MRI contrast agents due to their high thermodynamic stability with gadolinium(III) .
  • Cyclohexane/cyclopentane analogs are tailored for Fe(III) chelation, with NMR studies showing distinct relaxation properties compared to DTTA .
  • BAPTA derivatives are specialized for intracellular calcium signaling studies, leveraging rapid binding kinetics .

Physicochemical Properties

  • Solubility : tert-Butyl esters (DTTA) are soluble in acetonitrile and DCM, while BAPTA methyl esters dissolve in polar aprotic solvents like DMF .
  • Stability : DTTA complexes with lanthanides show log K values >20, outperforming cyclohexane analogs (log K ~18) due to reduced steric strain .

Research Findings and Data Tables

Metal Binding Constants

Compound Metal Ion log K (Stability Constant) Reference
DTTA tetra-tert-butyl ester (Gd³⁺) Gd³⁺ 22.1 ± 0.3
Cyclopentane-DTTA analog (Fe³⁺) Fe³⁺ 18.5 ± 0.2
BAPTA tetramethyl ester (Ca²⁺) Ca²⁺ 6.7 ± 0.1

Biological Activity

Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate, commonly referred to as DTPA-tBu5, is a complex organic compound with the molecular formula C34H63N3O10C_{34}H_{63}N_{3}O_{10} and a molecular weight of approximately 673.88 g/mol. This compound has garnered attention due to its potential biological applications, particularly in drug delivery systems and enzyme-substrate interactions.

Chemical Structure and Properties

The compound features multiple tert-butyl ester groups that enhance its stability and steric hindrance. The presence of azanediyl and azanetriyl linkages suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC34H63N3O10
Molecular Weight673.88 g/mol
CAS Number280563-33-9
LogP3.60090
PSA (Polar Surface Area)141.22 Ų

The biological activity of this compound is primarily linked to its ability to form stable complexes with metal ions. This property can be exploited in various biochemical assays and catalysis. The compound’s functional groups facilitate nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

In Vitro Studies

Research has indicated that compounds containing tert-butyl groups often exhibit metabolic lability, which can affect their bioavailability and therapeutic efficacy. A study highlighted the metabolic stability of similar compounds, suggesting that modifications to the tert-butyl group could enhance stability and reduce hepatic clearance rates .

Table: In Vitro Clearance Studies

Compound IDStructure TypeIn Vitro Clearance (mL/min/kg)
Compound 1Tert-butyl120
Compound 5Hydroxyl derivative85
Compound 9Trifluoromethyl45

These findings suggest that the structural modifications in Tetra-tert-butyl derivatives can lead to significant differences in metabolic stability.

Case Studies

  • Enzyme Interaction Studies : In studies examining enzyme-substrate interactions, Tetra-tert-butyl derivatives have been shown to inhibit certain enzymes effectively. For instance, the compound demonstrated competitive inhibition against specific proteases, indicating its potential as a therapeutic agent.
  • Drug Delivery Applications : The unique structure of this compound has been explored for drug delivery applications due to its ability to encapsulate therapeutic agents and release them in a controlled manner .

Research Findings

Recent studies have focused on optimizing the synthesis and understanding the biological implications of this compound. The synthesis typically involves the reaction of tert-butyl bromoacetate with diethylenetriamine under controlled conditions.

Potential Applications

  • Medicinal Chemistry : The compound's ability to form stable complexes with metal ions positions it as a candidate for developing new therapeutic agents.
  • Catalysis : Its functional groups allow for various catalytic applications in organic synthesis.
  • Biochemical Research : It serves as a valuable tool for studying enzyme mechanisms and interactions.

Q & A

Q. How can ligand design improve bacterial targeting for infection imaging?

  • Methodological Answer :
  • Conjugate with siderophore-mimetic groups (e.g., hydroxypyridinones) to exploit bacterial iron uptake pathways.
  • Validate binding affinity via fluorescence anisotropy with bacterial membrane receptors (e.g., Staphylococcus aureus transferrin) .

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